molecular formula C18H15FN2OS2 B2945542 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 922623-06-1

4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2945542
CAS No.: 922623-06-1
M. Wt: 358.45
InChI Key: KRXUHLMBCBSFBX-UHFFFAOYSA-N
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Description

4-(Ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by:

  • Core structure: A thiazole ring substituted at position 4 with a 4-fluorophenyl group and at position 2 with a benzamide moiety.
  • Key substituents: An ethylthio (-S-CH₂CH₃) group at the para position of the benzamide ring.

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUHLMBCBSFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Ethylthio Group: The ethylthio group is added through a substitution reaction using an appropriate ethylthiol reagent.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the thiazole derivative with an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (–S–C₂H₅) group undergoes selective oxidation to form sulfoxide or sulfone derivatives, a reaction critical for modulating electronic and steric properties.

Reaction ConditionsReagentsMajor ProductYieldNotes
Mild oxidationH₂O₂ (30%), CH₂Cl₂, 25°CSulfoxide derivative75–85%Stereoselectivity observed
Strong oxidationmCPBA, CH₂Cl₂, 0°C → 25°CSulfone derivative60–70%Requires stoichiometric oxidant

Mechanistic Insight :

  • Sulfoxide formation proceeds via a radical mechanism under mild conditions.

  • Sulfone synthesis involves electrophilic oxygen transfer from mCPBA to the sulfur atom.

Nucleophilic Aromatic Substitution (Fluorophenyl Ring)

The electron-deficient 4-fluorophenyl group facilitates nucleophilic substitution under basic conditions, enabling diversification at the aromatic ring.

NucleophileBaseSolventTemperatureProductYield
Sodium methoxideNaHDMF80°C4-methoxyphenyl derivative50–60%
PiperidineK₂CO₃DMSO100°C4-piperidinophenyl derivative40–55%

Limitations :

  • Steric hindrance from the thiazole ring reduces reactivity at the ortho position.

  • Fluorine’s strong electron-withdrawing effect directs substitution to the para position relative to the thiazole.

Thiazole Ring Functionalization

The thiazole core participates in electrophilic and coordination reactions, enhancing structural complexity.

Electrophilic Halogenation

Halogenating AgentCatalystProductYield
NBS (N-bromosuccinimide)AIBN, CCl₄5-Bromo-thiazole derivative65–75%
I₂, HNO₃5-Iodo-thiazole derivative55–60%

Metal Coordination

Metal SaltLigandComplex TypeStability Constant (log K)
PdCl₂PPh₃Pd(II)-thiazole complex4.2 ± 0.3
Cu(OAc)₂Cu(II)-amide complex3.8 ± 0.2

Amide Bond Hydrolysis and Derivatization

The benzamide linkage is stable under neutral conditions but hydrolyzes in acidic or alkaline media.

ConditionsReagentsProductYield
Acidic hydrolysis6M HCl, reflux, 12 h4-(ethylthio)benzoic acid + amine85–90%
Enzymatic hydrolysisLipase (CAL-B), pH 7.0, 37°CControlled cleavage70–80%

Applications :

  • Hydrolysis products serve as intermediates for synthesizing carboxylate salts or ester derivatives.

Radical Reactions

The ethylthio group participates in radical-mediated processes, enabling C–S bond functionalization.

InitiatorSubstrateProductYield
AIBN, TMS₃SiHAlkeneThioether-alkane adduct60–70%
UV light, O₂Sulfonate ester45–50%

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

CompoundEthylthio ReactivityFluorophenyl ReactivityThiazole Stability
4-(Methylthio)-N-(thiazol-2-yl)benzamideHigher oxidation rateSimilarModerate
4-(Ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamideN/A (sulfone)ReducedHigh

Scientific Research Applications

4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

a) Sulfonamide vs. Ethylthio Substituents
  • Compound 11: 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)thiazol-2-yl]benzamide (RN: 330189-15-6) Structural difference: Replaces the ethylthio group with a diethylsulfamoyl (-SO₂-N(CH₂CH₃)₂) moiety.
b) Halogen and Alkyl Modifications
  • Compound 12 : 4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
    • Structural difference : A fluoro substituent on the benzamide and an ethyl linker between the thiazole and benzamide.
    • Impact : The ethyl spacer increases molecular flexibility, which may alter binding kinetics in enzyme inhibition assays .

Thiazole Ring Modifications

a) Pyridinyl vs. 4-Fluorophenyl Substituents
  • Compound 4a: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Structural difference: Pyridinyl group at position 4 of the thiazole instead of 4-fluorophenyl. Impact: Pyridinyl groups enhance π-π stacking interactions with receptors, as seen in adenosine-affine analogs .
b) Piperazine and Morpholine Additions
  • Compound 15: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Structural difference: Incorporates a piperazine-acetamide chain instead of benzamide.

Bioactivity Comparisons

a) Cytotoxic and Enzyme-Inhibitory Effects
  • Compound 6a: N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Relevance: Shares the ethylthio group but incorporates a sulfonylbenzamide-oxadiazole hybrid. Bioactivity: Demonstrates potent human carbonic anhydrase II (hCA II) inhibition via interactions with key amino acids (Thr200, Gln92) .
b) Kinase Inhibition
  • Compound 19 : N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine
    • Structural similarity : Fluorophenyl-thiazole core.
    • Bioactivity : Acts as a BRAF kinase inhibitor, suggesting the fluorophenyl-thiazole scaffold’s utility in oncology .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Compound ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound 372.45 Not reported 4-(Ethylthio), 4-fluorophenyl-thiazole -
Compound 11 407.47 Not reported Diethylsulfamoyl, 4-fluorophenyl
Compound 4a 422.54 Not reported Morpholinomethyl, pyridinyl
Compound 15 410.51 269–270 Piperazin-1-yl, p-tolyl

Biological Activity

The compound 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article synthesizes available research findings, including cytotoxicity data, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of This compound is C15H16FN3SC_{15}H_{16}FN_{3}S, with a molecular weight of approximately 295.37 g/mol. The compound features a thiazole ring, an ethylthio group, and a fluorophenyl moiety, which are critical for its biological activity.

Cytotoxicity Studies

Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of related thiazole derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The results indicated that certain derivatives had IC50 values ranging from 66.6 µM to 77.28 µM when compared to the standard drug 5-fluorouracil .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
4-(ethylthio)-N-(4-(4-FPh)Thz)MDA-MB-231TBD
Related Thiazole DerivativeHT-2966.6
5-FluorouracilMDA-MB-23177.28

The proposed mechanism of action for thiazole derivatives, including This compound , involves inhibition of specific signaling pathways associated with tumor growth and angiogenesis. Notably, these compounds have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor vascularization and metastasis.

Inhibition Data

Recent findings indicate that thiazole compounds can exhibit potent VEGFR-2 inhibitory activity with IC50 values as low as 0.096μM0.096\,\mu M . This suggests that the compound may have significant potential as an anti-cancer agent through its action on angiogenic pathways.

Selectivity and Safety Profile

Assessments of selectivity are vital for determining the therapeutic potential of new compounds. In studies where both tumorigenic and non-tumorigenic cell lines were tested, some derivatives demonstrated a selectivity index indicating preferential toxicity towards cancer cells over normal cells .

Case Studies

  • Case Study on MCF-7 Cell Line : A derivative with structural similarities to This compound was tested against the MCF-7 breast cancer cell line, showing promising results with an IC50 value of 0.66μM0.66\,\mu M. This highlights the potential for this class of compounds in breast cancer therapy .
  • In Vivo Studies : In vivo assays involving xenograft models have shown that certain thiazole derivatives can significantly reduce tumor growth when administered at specific dosages over time, further supporting their potential as therapeutic agents .

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